Xemilofiban hydrochloride

Description

Overview of Antithrombotic Research and Platelet Glycoprotein (B1211001) IIb/IIIa Antagonism

The pursuit of effective antithrombotic agents is a cornerstone of cardiovascular research. ahajournals.org The formation of blood clots in arteries, a process known as arterial thrombosis, is a primary cause of heart attacks and strokes. Research in this area focuses on understanding and targeting the physiological mechanisms that lead to clot formation. oup.com

Platelets are fundamental to both normal hemostasis and pathological thrombosis. nih.gov In response to vascular injury, platelets adhere to the site, become activated, and aggregate to form a platelet plug. mdpi.com This process involves a cascade of events, including the release of chemical messengers like ADP and thromboxane (B8750289) A2, which recruit more platelets to the growing mass. mdpi.com

The final and critical step in this process is the cross-linking of platelets, facilitated by the binding of fibrinogen to the glycoprotein IIb/IIIa (GP IIb/IIIa) receptor on the surface of activated platelets. oup.comresearchgate.net This receptor acts as the final common pathway for platelet aggregation, regardless of the initial stimulus. numberanalytics.comresearchgate.net Consequently, blocking this receptor is a primary and potent target for antithrombotic drug development, as it can inhibit platelet aggregation in response to all known stimuli. ahajournals.orgresearchgate.net The study of platelet aggregation is crucial, as its dysregulation can lead to the formation of occlusive thrombi that obstruct blood flow, causing ischemic events. plos.org

The identification of the GP IIb/IIIa receptor's pivotal role in platelet aggregation spurred the development of a new class of antiplatelet drugs: GP IIb/IIIa inhibitors. researchgate.netresearchgate.net This area of research gained significant momentum in the 1990s. numberanalytics.com The initial agents developed were derived from different sources and included:

Monoclonal Antibodies: The first such agent approved for clinical use was Abciximab, a chimeric mouse/human monoclonal antibody fragment. numberanalytics.comnih.gov

Synthetic Peptides: Inspired by the structure of disintegrins (peptides found in snake venom), researchers developed synthetic peptide antagonists like Eptifibatide, which mimics a key binding sequence. numberanalytics.comnih.gov

Non-Peptide Mimetics: These are synthetic, small-molecule compounds designed to conform to the spatial and charge characteristics of the receptor's binding site. Tirofiban is a prominent example of an intravenous non-peptide antagonist. numberanalytics.comresearchgate.netnih.gov

The success of these intravenous agents in the setting of acute coronary syndromes and percutaneous coronary interventions (PCI) demonstrated the therapeutic potential of GP IIb/IIIa blockade and paved the way for the investigation of orally active inhibitors for long-term use. nih.govnih.gov

Xemilofiban (B1684237) Hydrochloride as a Research Compound

Xemilofiban hydrochloride emerged from research programs seeking to develop an orally active GP IIb/IIIa antagonist that could provide sustained antiplatelet effects for chronic therapy. nih.govresearchgate.net

The development of Xemilofiban was initiated by the pharmaceutical company Searle (later part of Pharmacia and then Pfizer). nih.govnih.gov The compound, also known as SC-54684A, was designed as an orally-active antiplatelet agent for preventing thrombotic complications. nih.govnih.gov

Its research trajectory involved several key clinical trials:

Phase I and II Studies: Early studies demonstrated that oral Xemilofiban could produce rapid, dose-dependent, and sustained inhibition of platelet aggregation. nih.govnih.gov The ORBIT (Oral Glycoprotein IIb/IIIa Receptor Blockade to Inhibit Thrombosis) trial, a Phase II study, evaluated Xemilofiban in patients after percutaneous coronary intervention and found that it inhibited platelet aggregation effectively over four weeks. nih.govahajournals.org Another study focused on its use after coronary stent deployment, showing that doses of 10 mg or more produced significant platelet inhibition for 8 to 10 hours. nih.gov

Phase III Program: The potential of Xemilofiban was further evaluated in a large-scale, worldwide Phase III trial known as EXCITE (Evaluation of oral Xemilofiban in Controlling Thrombotic Events). nih.gov This trial enrolled approximately 7,200 patients undergoing angioplasty or stent placement to assess if six months of treatment could reduce clot-related cardiac events. nih.goveur.nl

Despite promising pharmacodynamic effects (the ability to inhibit platelets), the EXCITE trial did not demonstrate a significant clinical benefit in reducing the primary endpoints of death, myocardial infarction, or urgent revascularization compared to placebo. nih.goveur.nl Following these results, Searle discontinued (B1498344) the development of Xemilofiban. nih.gov Sankyo, which had a co-development agreement for Japan, also halted its Phase II development. nih.gov Subsequently, the intellectual property for Xemilofiban was transferred, with plans for further development under a restructured dosing schedule and more specific patient selection. nih.gov

| Xemilofiban Clinical Trial Overview | |

| Trial Name | Phase |

| ORBIT | Phase II |

| Stent Substudy | Phase II |

| EXCITE | Phase III |

Xemilofiban is classified as a small-molecule, non-peptide Glycoprotein IIb/IIIa inhibitor. patsnap.comfortunejournals.com This classification distinguishes it from larger biologic agents like the monoclonal antibody Abciximab. ccjm.org

A key feature of Xemilofiban is that it is an ethyl ester prodrug. nih.gov This means that Xemilofiban (SC-54684A) itself is not the active agent but is rapidly metabolized in the body into its active form, SC-54701. ahajournals.orgnih.govnih.gov This active metabolite is a potent and selective inhibitor of the GP IIb/IIIa receptor. ahajournals.orgnih.gov It works by competitively and reversibly binding to the receptor, physically preventing fibrinogen from linking adjacent platelets, thereby inhibiting the final common pathway of platelet aggregation. patsnap.comontosight.ai

| Compound Profile | |

| Compound Name | This compound (SC-54684A) |

| Classification | Small-molecule, non-peptide, Glycoprotein IIb/IIIa inhibitor; Prodrug. patsnap.comnih.govnih.gov |

| Mechanism of Action | Orally administered prodrug that is converted to its active metabolite, SC-54701. ahajournals.orgnih.gov |

| Active Metabolite | SC-54701 (IC50 = 0.035 microM). nih.gov |

| Target | Platelet Glycoprotein IIb/IIIa receptor. patsnap.com |

| Effect | Potent and selective inhibition of fibrinogen binding to the GP IIb/IIIa receptor, blocking platelet aggregation in response to all stimuli. ahajournals.orgnih.gov |

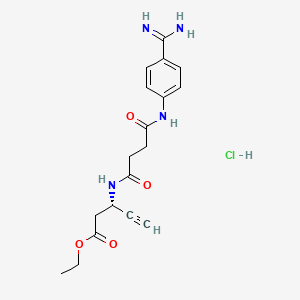

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

156586-91-3 |

|---|---|

Molecular Formula |

C18H23ClN4O4 |

Molecular Weight |

394.9 g/mol |

IUPAC Name |

ethyl (3S)-3-[[4-(4-carbamimidoylanilino)-4-oxobutanoyl]amino]pent-4-ynoate;hydrochloride |

InChI |

InChI=1S/C18H22N4O4.ClH/c1-3-13(11-17(25)26-4-2)21-15(23)9-10-16(24)22-14-7-5-12(6-8-14)18(19)20;/h1,5-8,13H,4,9-11H2,2H3,(H3,19,20)(H,21,23)(H,22,24);1H/t13-;/m1./s1 |

InChI Key |

JTZJXWLQRZUDFJ-BTQNPOSSSA-N |

SMILES |

CCOC(=O)CC(C#C)NC(=O)CCC(=O)NC1=CC=C(C=C1)C(=N)N.Cl |

Isomeric SMILES |

CCOC(=O)C[C@@H](C#C)NC(=O)CCC(=O)NC1=CC=C(C=C1)C(=N)N.Cl |

Canonical SMILES |

CCOC(=O)CC(C#C)NC(=O)CCC(=O)NC1=CC=C(C=C1)C(=N)N.Cl |

Appearance |

Solid powder |

Other CAS No. |

156586-91-3 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Xemilofiban hydrochloride; SC-54684A; SC 54684A; SC54684A. |

Origin of Product |

United States |

Molecular and Biochemical Mechanisms of Action

Glycoprotein (B1211001) IIb/IIIa Receptor Antagonism

The primary mechanism of action of xemilofiban (B1684237) hydrochloride is its ability to antagonize the glycoprotein IIb/IIIa (GP IIb/IIIa) receptor, also known as integrin αIIbβ3. ahajournals.orgpatsnap.com This receptor is found on the surface of platelets and plays a critical role in the final common pathway of platelet aggregation. patsnap.comahajournals.org Upon platelet activation, the GP IIb/IIIa receptor undergoes a conformational change, allowing it to bind to various adhesive ligands, most notably fibrinogen. patsnap.comnih.gov Xemilofiban hydrochloride selectively and reversibly binds to this receptor, preventing the attachment of these ligands and thus inhibiting platelet aggregation. patsnap.com

Competitive Inhibition of Ligand Binding

This compound acts as a competitive inhibitor, competing with adhesive ligands for the binding sites on the GP IIb/IIIa receptor. mdpi.comfortunejournals.com Its structure mimics the RGD sequence present in many of these ligands, allowing it to occupy the receptor's binding pocket. ahajournals.orgnih.gov

The most critical function of the GP IIb/IIIa receptor in platelet aggregation is its binding to fibrinogen. patsnap.comnih.gov Fibrinogen is a dimeric molecule that can bridge adjacent activated platelets, leading to the formation of a platelet aggregate. nih.govahajournals.org this compound effectively blocks the binding of fibrinogen to the GP IIb/IIIa receptor, thereby preventing this cross-linking of platelets. ahajournals.orgpatsnap.commdpi.com The active metabolite of xemilofiban, SC-54701, has been shown to inhibit fibrinogen binding to its receptor with a high potency, exhibiting an IC50 of 10 nM. mdpi.comresearchgate.net

In addition to fibrinogen, the GP IIb/IIIa receptor also binds to von Willebrand factor (vWF). ahajournals.orgnih.gov vWF is particularly important for platelet adhesion and aggregation under conditions of high shear stress, such as in narrowed arteries. ahajournals.org By blocking the GP IIb/IIIa receptor, xemilofiban also inhibits the binding of vWF, contributing to its antiplatelet effect. ahajournals.orgmdpi.com

The GP IIb/IIIa receptor is capable of binding to other adhesive ligands that contain the RGD sequence, such as fibronectin and vitronectin. nih.govnih.gov this compound's antagonism of the GP IIb/IIIa receptor extends to inhibiting the binding of these other adhesive molecules as well, further contributing to its comprehensive anti-aggregatory properties. patsnap.comfortunejournals.com

Impact on the Final Common Pathway of Platelet Aggregation

The activation of the GP IIb/IIIa receptor and its subsequent binding to fibrinogen is considered the final common pathway for platelet aggregation, regardless of the initial stimulus. patsnap.comahajournals.orgresearchgate.net Various agonists, such as adenosine (B11128) diphosphate (B83284) (ADP), collagen, and thrombin, can initiate platelet activation through different signaling pathways. njmonline.nlnih.gov However, all of these pathways ultimately converge on the activation of the GP IIb/IIIa receptor. patsnap.com By targeting this final, crucial step, this compound effectively blocks platelet aggregation induced by all known stimuli. ahajournals.org This makes it a potent inhibitor of thrombus formation. patsnap.com

Prodrug Conversion and Active Metabolite Pharmacology

This compound is administered as an orally available prodrug, SC-54684A. ahajournals.orgnih.gov A prodrug is an inactive compound that is converted into a pharmacologically active agent within the body. mdpi.com Following oral administration, xemilofiban is rapidly metabolized to its active form, SC-54701 (also referred to as xemilofiban acid). ahajournals.orgnih.govontosight.ai This conversion is essential for the drug's therapeutic effect.

The active metabolite, SC-54701, is a potent and specific inhibitor of the GP IIb/IIIa receptor. ahajournals.orgnih.gov It is this active form that binds to the receptor and exerts the antiplatelet effects described above. nih.gov Pharmacokinetic studies have shown that the conversion of the prodrug to the active moiety is efficient. nih.gov The time to reach peak plasma concentration of the active metabolite is approximately 4 hours after the first dose and 2 hours after reaching steady-state dosing. ahajournals.org The active metabolite has a reported half-life of approximately 6.5 hours in dogs. nih.gov

Table 1: Key Pharmacological Parameters of Xemilofiban's Active Metabolite (SC-54701)

| Parameter | Value | Reference |

|---|---|---|

| IC50 for Fibrinogen Binding Inhibition | 1.0 x 10⁻⁸ mol/L (10 nM) | mdpi.comresearchgate.netnih.gov |

| IC50 for Platelet Aggregation Inhibition | 3 to 7 x 10⁻⁸ mol/L | nih.gov |

| Time to Peak Plasma Concentration (Initial Dose) | ~4 hours | ahajournals.org |

| Time to Peak Plasma Concentration (Steady-State) | ~2 hours | ahajournals.org |

Table 2: Compound Names Mentioned

| Compound Name | |

|---|---|

| Abciximab | |

| Adenosine diphosphate | |

| Aspirin (B1665792) | |

| Clopidogrel | |

| Collagen | |

| Eptifibatide | |

| Fibrinogen | |

| Fibronectin | |

| Heparin | |

| Lamifiban | |

| Lefradafiban | |

| Lotrafiban | |

| Orbofiban | |

| Roxifiban | |

| SC-54684A | |

| SC-54701 | |

| SC-57101 | |

| Sibrafiban | |

| Ticlopidine | |

| Tirofiban | |

| Thrombin | |

| Vitronectin | |

| Von Willebrand Factor | |

| Xemilofiban |

of this compound

This compound is an orally available prodrug that is converted in the body to its active form. nih.gov This active metabolite is a non-peptide mimetic of the tetrapeptide RGDF, which plays a crucial role in the process of blood clotting. nih.gov

Identification of the Active Moiety: SC-54701

Xemilofiban is the ethyl ester prodrug of its active moiety, SC-54701. researchgate.net Upon oral administration, xemilofiban is hydrolyzed by esterases into SC-54701. nih.govmdpi.com This conversion is a critical step for the drug's pharmacological activity. nih.gov The active form is also referred to as SC-54701A in its hydrochloride salt form and SC-54701B as the trifluoroacetate (B77799) salt. ahajournals.orgahajournals.org

Potency of the Active Metabolite in Fibrinogen Binding Inhibition

The active metabolite, SC-54701, is a potent inhibitor of the glycoprotein IIb/IIIa (GP IIb/IIIa) receptor. ahajournals.orgahajournals.org This receptor is found on the surface of platelets and is essential for platelet aggregation, the process by which platelets clump together to form a thrombus. nih.govfortunejournals.com SC-54701 works by blocking the binding of fibrinogen, a key protein in the blood clotting cascade, to the GP IIb/IIIa receptor. ahajournals.orgnih.gov This action prevents platelets from aggregating in response to various stimuli. ahajournals.org

The potency of SC-54701 has been quantified in several studies. It has been shown to inhibit fibrinogen binding to the GP IIb/IIIa receptor with an IC50 of 10 nM. researchgate.netmdpi.comnih.gov The IC50 value represents the concentration of an inhibitor required to block 50% of a specific biological or biochemical function. In studies of platelet aggregation, SC-54701 has demonstrated an IC50 value of approximately 50 nM. researchgate.net

Table 1: Potency of Xemilofiban's Active Metabolite (SC-54701)

| Parameter | Value | Reference |

|---|---|---|

| IC50 for Fibrinogen Binding | 10 nM | researchgate.netmdpi.comnih.gov |

| IC50 for Platelet Aggregation | ~50 nM | researchgate.net |

Pharmacological Contribution of Metabolites in Drug Response

The primary pharmacological effect of xemilofiban is mediated through its active metabolite, SC-54701. ahajournals.org The prodrug form, xemilofiban itself, is largely inactive. ahajournals.org The conversion to SC-54701 is therefore essential for the drug to exert its antiplatelet effects. nih.gov The plasma concentration of SC-54701 has been shown to directly correlate with the degree of platelet inhibition. ahajournals.org Studies have also investigated the interaction of SC-54701 with other medications, such as aspirin. ahajournals.org While SC-54701 alone inhibits thromboxane (B8750289) A2 (TXA2) production, its combination with aspirin enhances this inhibitory effect. ahajournals.org

Receptor Selectivity and Specificity

The therapeutic efficacy of a drug is often linked to its ability to selectively target a specific receptor, minimizing off-target effects.

High Selectivity for Glycoprotein IIb/IIIa Receptor

SC-54701, the active metabolite of xemilofiban, exhibits high selectivity for the GP IIb/IIIa receptor. ahajournals.org This specificity is a key feature of its mechanism of action, as it primarily targets the final common pathway of platelet aggregation. nih.govfortunejournals.com By focusing on this specific receptor, the drug can effectively prevent thrombus formation. ahajournals.org

Comparison with Other Integrins Sharing the β3-Subunit

The GP IIb/IIIa receptor is a member of the integrin family of cell adhesion receptors and is composed of two subunits, αIIb and β3. mdpi.com Other integrins, such as the vitronectin receptor (αvβ3), also share the β3-subunit. mdpi.comnih.gov However, SC-54701 has been shown to be highly selective for the GP IIb/IIIa receptor compared to these other integrins. ahajournals.org This selectivity is important as it minimizes the potential for interference with the functions of other related receptors in the body. For instance, the affinity of some non-peptidic antagonists for the GP IIb/IIIa integrin can be over 1000-fold greater than for other integrins like αvβ3. ahajournals.org

In Vitro Pharmacological Investigations

Platelet Aggregation Inhibition Studies

Dose-Dependent Inhibition of Ex Vivo Platelet Aggregation

Xemilofiban (B1684237) has demonstrated a clear dose-dependent inhibition of ex vivo platelet aggregation. ahajournals.orgnih.gov Studies in patients following coronary stent deployment showed that increasing doses of oral xemilofiban resulted in progressively lower levels of platelet aggregation. ahajournals.orgnih.gov This dose-response relationship was observed for platelet aggregation induced by both adenosine (B11128) diphosphate (B83284) (ADP) and collagen. ahajournals.orgahajournals.org The inhibitory effects of xemilofiban were found to be sustained over a period of chronic therapy, indicating its potential for long-term platelet inhibition. ahajournals.orgnih.gov Doses of 10 mg and higher were required to achieve a platelet aggregation inhibition of 50% or more, with the duration of this effect lasting for 8 to 10 hours after administration. ahajournals.orgnih.gov

Table 1: Dose-Response of Xemilofiban on ADP-Induced Platelet Aggregation

| Xemilofiban Dose | Mean Platelet Aggregation (%) |

|---|---|

| Placebo | 69.8 |

| 5 mg | 51.5 |

| 10 mg | 39.4 |

| 15 mg | 30.2 |

| 20 mg | 23.6 |

Data from a study measuring ex vivo platelet aggregation in response to 20 μmol/L ADP. There was a statistically significant (P<.001) dose response with lower levels of aggregation seen at higher xemilofiban doses. ahajournals.org

Agonist-Induced Platelet Aggregation Responses

Xemilofiban has been shown to be a potent inhibitor of platelet aggregation induced by ADP. ahajournals.orgnih.gov In clinical studies, xemilofiban produced a rapid and marked inhibition of ADP-induced platelet aggregation. nih.gov For instance, two hours after the initial dose, ADP-induced platelet aggregation was significantly reduced in the xemilofiban group compared to the placebo group. nih.gov This inhibition was sustained over several weeks of treatment. nih.govnih.gov The concentration of ADP used in these ex vivo studies was typically 20 μmol/L. ahajournals.orgahajournals.orgnih.gov The inhibitory effect of xemilofiban on ADP-induced aggregation was dose-dependent, with higher doses leading to greater inhibition. ahajournals.org

Similar to its effect on ADP-induced aggregation, xemilofiban also demonstrates dose-dependent inhibition of collagen-induced platelet aggregation. ahajournals.orgnih.gov In studies involving patients after coronary stent placement, oral administration of xemilofiban led to a statistically significant reduction in platelet aggregation in response to collagen. ahajournals.org The standard concentration of collagen used in these ex vivo assays was 4 μg/mL. ahajournals.orgnih.gov The inhibitory effect was sustained with chronic therapy, indicating a consistent antiplatelet effect against this agonist. ahajournals.orgnih.gov

Receptor Binding and Occupancy Methodologies

Radioligand Receptor Binding Assays

The mechanism of action of xemilofiban at the molecular level has been investigated using radioligand receptor binding assays. These assays are crucial for determining the affinity and selectivity of a drug for its target receptor. Xemilofiban's active metabolite, SC-54701, is a potent inhibitor of the GPIIb/IIIa receptor with an IC50 value of 0.035 microM. nih.gov

Studies have utilized radiolabeled ligands to quantify the binding of GPIIb/IIIa antagonists to platelets. researchgate.net For instance, binding studies with a radiolabeled analogue of orbofiban, another GPIIb/IIIa antagonist, showed no specific binding to cardiomyocytes, but the radioligand did accumulate within the cells. researchgate.net In patients receiving xemilofiban, a significant inhibition of radiolabeled ligand binding to platelets was observed, which correlated with the inhibition of platelet aggregation. ahajournals.org This direct measurement of receptor occupancy helps to understand the relationship between drug concentration, receptor binding, and the resulting pharmacological effect. jacc.org The correlation between the percentage of receptor occupancy and the degree of platelet aggregation inhibition is a key factor in determining the effective and safe use of GPIIb/IIIa inhibitors. jacc.org

Monoclonal Antibody-Based Receptor Quantitation and Occupancy

A key method for studying GPIIb/IIIa antagonists involves the use of monoclonal antibodies (mAbs) that can distinguish between occupied and unoccupied receptors. ahajournals.orgnih.gov Researchers have employed two specific mAbs, LYP18 (Mab1) and 4F8 (Mab2), which bind to different epitopes on the GPIIb/IIIa complex. ahajournals.orgnih.govahajournals.org Mab1 is complex-specific and its binding is used to quantify the total number of GPIIb/IIIa receptors. ahajournals.orgnih.govnih.gov In contrast, Mab2 binds to the β3 subunit in a way that is prevented by the binding of small molecule antagonists like Xemilofiban. ahajournals.orgnih.gov Therefore, a decrease in Mab2 binding serves as a direct marker of receptor occupancy by the drug. nih.govnih.gov

Studies have demonstrated that GPIIb/IIIa antagonists displace Mab1 and Mab2 differently based on the antagonist's molecular size and binding site. The large antibody fragment antagonist, Abciximab, inhibits the binding of Mab1 but does not affect Mab2 binding. ahajournals.orgnih.govahajournals.org Conversely, small molecule antagonists, including the active metabolite of Xemilofiban, Eptifibatide, and SC-57101A, inhibit the binding of Mab2 without altering Mab1 binding. ahajournals.orgnih.govahajournals.org This differential displacement provides a powerful tool to discriminate between the effects of different classes of GPIIb/IIIa antagonists and to specifically measure receptor occupancy by small molecules in the presence of total receptor quantification. ahajournals.orgahajournals.org The active metabolite of Xemilofiban (SC-54701) inhibited Mab2 binding with an IC₅₀ of 0.5 ± 0.1 x 10⁻⁸ M in vitro. nih.gov

Table 3: Differential Displacement of Monoclonal Antibodies by GPIIb/IIIa Antagonists

| Antagonist | Effect on Mab1 Binding | Effect on Mab2 Binding | Mab2 Inhibition IC₅₀ | Source |

|---|---|---|---|---|

| Xemilofiban (active metabolite) | Unaffected | Inhibited | 0.5 ± 0.1 x 10⁻⁸ M | ahajournals.orgnih.govnih.gov |

| SC-57101A | Unaffected | Inhibited | 0.22 ± 0.06 µmol/L | ahajournals.orgahajournals.org |

| Eptifibatide | Unaffected | Inhibited | 0.35 ± 0.14 µmol/L | ahajournals.orgahajournals.org |

| Abciximab | Inhibited | Unaffected | N/A | ahajournals.orgnih.govahajournals.org |

The monoclonal antibody-based technique has been successfully applied to monitor in vivo receptor occupancy in patients receiving Xemilofiban. ahajournals.orgnih.gov In a clinical study, patients receiving a single 20 mg dose of Xemilofiban showed no change in the total number of GPIIb/IIIa receptors, as measured by Mab1 binding. ahajournals.orgnih.gov However, the number of available Mab2 binding sites decreased significantly, indicating high receptor occupancy by the drug. ahajournals.orgnih.gov Specifically, Mab2 binding fell from a baseline of 37,930 ± 2,061 sites per platelet to 8,318 ± 870 sites per platelet six hours after dosing. ahajournals.orgnih.gov This reduction in available receptors as measured by Mab2 binding correlated strongly with the inhibition of platelet aggregation. ahajournals.orgnih.gov Furthermore, studies of long-term Xemilofiban therapy confirmed that the drug inhibits Mab2 binding throughout the treatment period without altering the total platelet GPIIb/IIIa receptor number. nih.gov

Table 4: In Vivo Receptor Occupancy After a Single 20 mg Dose of Xemilofiban

| Time Point | Mab1 Binding Sites/Platelet (Total Receptors) | Mab2 Binding Sites/Platelet (Unoccupied Receptors) | Source |

|---|---|---|---|

| Baseline | 50,910 ± 1,932 | 37,930 ± 2,061 | ahajournals.org |

| 6 Hours Post-Dose | 48,485 ± 3,228 | 8,318 ± 870 | ahajournals.org |

Characterization of Receptor-Ligand Interactions in Native Tissue Preparations

Xemilofiban hydrochloride's therapeutic action is mediated through its active metabolite, SC-54701. In vitro investigations using native human platelets have demonstrated that this active form is a non-peptide mimetic of the arginine-glycine-aspartic acid (RGD) sequence. ahajournals.org This sequence is recognized by the glycoprotein (B1211001) IIb/IIIa (GP IIb/IIIa) receptor, a key integrin on the surface of platelets. ahajournals.org

The primary mechanism involves the selective and reversible binding of Xemilofiban's active metabolite to the GP IIb/IIIa receptor. patsnap.comsmolecule.com This interaction physically obstructs the receptor, thereby preventing its natural ligand, fibrinogen, from binding. patsnap.com The binding of fibrinogen to the GP IIb/IIIa receptor is the final common pathway for platelet aggregation, regardless of the initial agonist. bioline.org.br By blocking this step, Xemilofiban effectively inhibits the cross-linking of platelets and the formation of a stable platelet plug. patsnap.com Studies have described this binding as concentration-dependent and reversible. tubitak.gov.tr

Enzyme Inhibition Kinetics

Classification of Inhibition Type

Based on its mechanism of action, Xemilofiban is classified as a competitive inhibitor of the glycoprotein IIb/IIIa receptor. tubitak.gov.trahajournals.orgresearchgate.net It directly competes with endogenous ligands like fibrinogen for the RGD binding site on the receptor. ahajournals.org This competitive antagonism means that the inhibitory effect is dependent on the concentration of both the inhibitor (Xemilofiban) and the natural ligand (fibrinogen). tubitak.gov.tr Unlike non-competitive inhibitors, its effect is reversible and directly related to plasma concentrations. researchgate.net

Determination of Inhibition Constants (IC50)

The potency of Xemilofiban as a platelet aggregation inhibitor is quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the drug required to inhibit the platelet aggregation process by 50%. The IC50 values for Xemilofiban can vary depending on the specific agonist used to induce platelet aggregation in the in vitro assay.

Research has established IC50 values for Xemilofiban's active form against various endpoints. For the direct inhibition of fibrinogen binding to the αIIbβ3 receptor, an IC50 of 10 nM has been reported. researchgate.net For the broader function of inhibiting platelet aggregation, an IC50 value of approximately 50 nM has been cited. researchgate.net Studies have consistently shown a dose-dependent inhibition of platelet aggregation induced by agonists such as adenosine diphosphate (ADP) and collagen. ahajournals.orgnih.govnih.gov

Interactive Table: Inhibition Constants (IC50) of Xemilofiban

| Inhibition Target | Agonist | IC50 Value (nM) | Source |

| Fibrinogen Binding | - | 10 | researchgate.net |

| Platelet Aggregation | Not Specified | ~50 | researchgate.net |

| Platelet Aggregation | ADP | Dose-Dependent | ahajournals.orgnih.govnih.gov |

| Platelet Aggregation | Collagen | Dose-Dependent | ahajournals.orgnih.govnih.gov |

Preclinical Efficacy Studies in Animal Models

Models of Arterial Thrombosis

The efficacy of xemilofiban (B1684237) in preventing the formation of blood clots in arteries has been evaluated in various animal models. These models are designed to simulate the conditions of thrombosis in humans.

Canine Models of Occlusive Coronary Artery Thrombosis

A key preclinical model used to assess the antithrombotic effects of xemilofiban involves inducing thrombosis in the left circumflex coronary artery of dogs. ahajournals.orgahajournals.orgnih.gov In this model, electrolytic injury is applied to the inner surface of the artery to stimulate the formation of an occlusive thrombus, mimicking events that can lead to heart attacks in humans. ahajournals.org This experimental setup allows for the direct evaluation of a test agent's ability to prevent the formation of these artery-blocking clots. ahajournals.org Conscious dogs were administered xemilofiban hydrochloride before the induction of the arterial injury. nih.gov

Assessment of Antithrombotic Activity

The antithrombotic activity of xemilofiban was assessed by its ability to prevent the incidence of thrombosis and to increase the time it took for an occlusive thrombus to form. ahajournals.orgnih.gov Studies demonstrated that orally administered xemilofiban resulted in a dose-dependent and sustained antithrombotic effect. ahajournals.org The lowest dose of xemilofiban found to provide protection from the formation of occlusive thrombi was 2.5 mg/kg. ahajournals.orgahajournals.org At this dose, the compound was associated with a 94% inhibition of platelet aggregation. ahajournals.org

Prevention of Occlusive Thrombus Formation

The administration of xemilofiban significantly reduced the incidence of occlusive thrombus formation in a dose-dependent manner. ahajournals.org In a canine model, the left circumflex coronary artery remained patent in all dogs that received 2.5 mg/kg or 6.0 mg/kg of xemilofiban. ahajournals.org At a dose of 5 mg/kg, the artery remained open in 5 out of 6 dogs. ahajournals.org In contrast, the artery remained patent in only one dog treated with a lower dose of 1.25 mg/kg. ahajournals.org

| Treatment Group | Incidence of Occlusion | Number of Animals with Patent Artery | Total Number of Animals |

|---|---|---|---|

| Xemilofiban 1.25 mg/kg | High | 1 | Not Specified in Snippet |

| Xemilofiban 2.5 mg/kg | Significantly Reduced | All | Not Specified in Snippet |

| Xemilofiban 5 mg/kg | Significantly Reduced | 5 | 6 |

| Xemilofiban 6.0 mg/kg | Significantly Reduced | All | Not Specified in Snippet |

Modulation of Platelet Activity in Vivo

Xemilofiban's mechanism of action is directly tied to its ability to modulate the activity of platelets, the blood cells responsible for forming clots.

Dose-Dependent Inhibition of Ex Vivo Platelet Aggregation in Animal Models

Administration of xemilofiban in canine models led to a dose-related inhibition of ex vivo platelet aggregation in response to the agonist collagen. ahajournals.orgahajournals.org This inhibition of platelet aggregation is the primary mechanism behind the observed antithrombotic effects. ahajournals.org A dose of 2.5 mg/kg of xemilofiban was associated with a 94% inhibition of platelet aggregation. ahajournals.org Doses of 2.5 mg/kg or higher were shown to inhibit ex vivo platelet aggregation to collagen by over 90%. nih.gov

| Xemilofiban Dose | Inhibition of Platelet Aggregation |

|---|---|

| ≥ 2.5 mg/kg | > 90% |

| 2.5 mg/kg | 94% |

Effect on Cyclic Flow Variations (CFVs)

Cyclic flow variations (CFVs) are periodic reductions in blood flow that occur as a result of the transient formation and dislodgement of platelet-rich thrombi at a site of arterial injury. Xemilofiban demonstrated the ability to prevent or reduce these CFVs in a canine model of arterial thrombosis. ahajournals.orgahajournals.orgnih.gov This effect was observed at doses of 2.5 mg/kg and higher, indicating that xemilofiban can stabilize blood flow by preventing the intermittent formation of platelet aggregates. ahajournals.orgnih.gov

Combination Therapy Research in Preclinical Settings

Preclinical investigations have explored the enhanced antithrombotic effects of this compound when administered as part of a combination therapy regimen. This research has been pivotal in assessing its synergistic potential with established antiplatelet agents.

Co-administration with Acetylsalicylic Acid (ASA)

The combination of xemilofiban with acetylsalicylic acid (ASA), commonly known as aspirin (B1665792), has been a key focus of preclinical studies. Research aimed to determine if co-administration could provide a more potent antithrombotic effect than either agent alone. nih.gov In one significant study using a canine model of acute arterial thrombosis, conscious dogs were treated with xemilofiban, ASA, or a combination of both. nih.gov The effects were evaluated after inducing an electrolytic injury in the left circumflex coronary artery. nih.gov This model was designed to mimic the conditions of coronary artery thrombosis. nih.gov The study demonstrated that the combination of xemilofiban and high-dose ASA was effective in reducing the incidence of thrombosis. nih.gov This suggests that the two agents, which have different mechanisms of platelet inhibition, can work together to achieve a greater therapeutic effect. nih.govkarger.com

Synergistic Antithrombotic Effects in Animal Models

The co-administration of xemilofiban and ASA has been shown to produce synergistic antithrombotic effects in animal models. nih.govkarger.com Synergy, in this context, implies that the combined effect of the two drugs is greater than the sum of their individual effects. karger.com In a canine model of coronary artery thrombosis, the combination of a low dose of xemilofiban with high-dose ASA significantly reduced the incidence of thrombosis, increased the time to occlusion, and inhibited ex vivo platelet aggregation by over 90%. nih.gov This combined regimen also prevented or reduced cyclic flow variations, which are indicative of recurrent platelet-rich thrombus formation. nih.gov

The data from these preclinical studies highlight the enhanced efficacy of this combination therapy.

| Treatment Group | Incidence of Thrombosis Reduction | Effect on Time to Occlusion | Inhibition of Ex Vivo Platelet Aggregation | Effect on Cyclic Flow Variations (CFVs) |

|---|---|---|---|---|

| Xemilofiban (≥2.5 mg/kg) | Significant | Increased | >90% | Prevented or Decreased |

| High-Dose ASA | Significant | Not specified as significantly increased alone | Not specified as >90% alone | Not specified as significantly affected alone |

| Xemilofiban (1.25 mg/kg) + High-Dose ASA | Significant | Increased | >90% | Prevented or Decreased |

| Placebo | Baseline | Baseline | Baseline | Baseline |

Considerations for Animal Model Selection in Preclinical Research

The selection of appropriate animal models is a critical consideration in the preclinical evaluation of antithrombotic agents like xemilofiban. researchgate.net These models are essential for bridging the gap between in vitro laboratory assays and human clinical trials. researchgate.net The primary goal is to use a model that accurately reflects the pathophysiology of human thrombotic diseases. semanticscholar.org

Canine models of arterial thrombosis have been frequently used to assess the efficacy of glycoprotein (B1211001) IIb/IIIa inhibitors. nih.govnih.gov These models, often involving electrolytic injury to a coronary artery, are valuable for studying the formation of platelet-rich thrombi under conditions of high shear stress, similar to those found in human coronary arteries. nih.govkarger.com

However, it is important to acknowledge the limitations of any single animal model. semanticscholar.org The translation of findings from preclinical animal studies to clinical outcomes in humans is not always direct. nih.govmdpi.com Factors such as species-specific differences in platelet physiology, drug metabolism, and the complexity of human cardiovascular disease can influence the predictive value of these models. mdpi.com Therefore, results from preclinical studies in animal models must be interpreted with caution, recognizing that they represent a crucial but intermediate step in the drug development process. researchgate.netmdpi.com The disappointing results of some oral GPIIb/IIIa inhibitors in large-scale clinical trials, despite promising preclinical data, underscore the challenges in translating efficacy from animal models to human patients. nih.gov

Chemical Synthesis and Structural Biology

Synthetic Approaches and Pathways

The synthesis of Xemilofiban (B1684237) hydrochloride, an orally active antiplatelet agent, involves sophisticated chemical strategies to ensure the production of the correct stereoisomer, which is crucial for its pharmacological activity. The molecule is a peptidomimetic designed to antagonize the glycoprotein (B1211001) IIb/IIIa receptor, thereby inhibiting platelet aggregation acs.orgpatsnap.com. Its development has necessitated advanced synthetic methodologies, including prodrug design, enantioselective synthesis, and biocatalysis.

Xemilofiban is the ethyl ester prodrug of its active metabolite, SC-54701 nih.gov. A prodrug is an inactive or poorly active compound that is converted into an active drug within the body through metabolic processes orientjchem.orgnih.gov. This strategy is often employed to overcome undesirable drug properties, such as poor solubility, instability, or inadequate oral absorption nih.gov.

The design of Xemilofiban follows the "carrier-linked prodrug" principle, where the active drug molecule (SC-54701) is covalently attached to a transporter group, or "promoiety," which in this case is an ethyl ester group orientjchem.org. This modification alters the physicochemical properties of the parent drug, often increasing its lipophilicity to enhance absorption from the gastrointestinal tract after oral administration. Once absorbed, the ester linkage is designed to be readily hydrolyzed by esterase enzymes in the body to release the active carboxylic acid form, SC-54701, which can then exert its therapeutic effect nih.govorientjchem.org. The promoiety should ideally be non-toxic and quickly eliminated from the body .

Achieving the correct stereochemistry is critical in the synthesis of Xemilofiban. Enantioselective synthesis methods are employed to produce the desired single enantiomer, as different enantiomers of a chiral drug can have different pharmacological activities. One of the key strategies used in the synthesis of Xemilofiban is the resolution of a racemic intermediate drugfuture.com.

A described method for obtaining the chiral key intermediate, 3(S)-amino-4-pentynoic acid ethyl ester, involves classical resolution. A racemic mixture of 3-amino-4-pentynoic acid ethyl ester is treated with a chiral resolving agent, R-(-)-mandelic acid. This reaction forms two diastereomeric salts. Due to their different physical properties, these salts can be separated. The desired diastereomeric salt is then isolated, often through recrystallization, and subsequently treated with an acid, such as gaseous HCl, to release the enantiomerically pure 3(S)-amino-4-pentynoic acid ethyl ester as its hydrochloride salt drugfuture.com.

Biocatalysis, the use of enzymes to perform chemical transformations, has emerged as a powerful tool in pharmaceutical synthesis due to its high selectivity, mild reaction conditions, and reduced environmental impact acs.orguni-graz.atnih.gov. In the synthesis of Xemilofiban, biocatalytic methods have been successfully employed to achieve high enantiopurity for key intermediates acs.orgptfarm.pl. These methods offer an efficient alternative to traditional chemical protocols uni-graz.at.

Enzymatic kinetic resolution is a prominent biocatalytic technique used in the synthesis of a Xemilofiban precursor ptfarm.pl. This method takes advantage of the ability of enzymes to react at different rates with the two enantiomers of a racemic mixture rsc.org.

In one approach, a racemic β-amino ester, a key building block, is resolved using the enzyme penicillin G acylase (PGA) ptfarm.plscribd.com. The enzyme selectively catalyzes the acylation of one enantiomer, leaving the other, desired S-enantiomer unreacted ptfarm.plscribd.com. This unreacted (S)-enantiomer, a precursor for Xemilofiban, can then be separated from the acylated R-enantiomer, achieving high enantiomeric purity ptfarm.plrsc.org. This enzymatic resolution step has been demonstrated on a large scale rsc.org.

| Step | Description | Enzyme | Result |

| Kinetic Resolution | Selective acylation of a racemic amine. | Penicillin G Acylase (PGA) | Separation of the desired S-enantiomer (unreacted) from the acylated R-enantiomer. ptfarm.plrsc.org |

To improve the efficiency and cost-effectiveness of biocatalysis, enzymes are often immobilized taylorandfrancis.com. Immobilization involves confining the enzyme to a solid support material, which allows for easy separation of the enzyme from the reaction mixture, enhances enzyme stability, and enables its reuse for multiple reaction cycles taylorandfrancis.comnih.govmdpi.com.

In the synthesis of a key intermediate for Xemilofiban, immobilized penicillin G amidase (specifically, PGA-450) has been utilized acs.org. The enzyme is fixed onto a support and used to N-acylate the racemic β-amino ester (S)-ethyl-3-amino-5-(trimethylsilyl)-4-pentynoate (EATP) acs.org. This process demonstrates the practical application of immobilized enzymes in large-scale pharmaceutical manufacturing, contributing to a more sustainable and economical synthetic route acs.orgrsc.org.

Based on documented synthetic routes, the following are crucial intermediates:

(S)-ethyl-3-amino-5-(trimethylsilyl)-4-pentynoate (EATP) : This β-amino ester is a significant chiral building block whose synthesis can involve enzymatic resolution acs.org.

Racemic 3-amino-5-(trimethylsilyl)-4-pentynoic acid ethyl ester : This is the racemic precursor to EATP before it undergoes resolution drugfuture.com.

3(S)-amino-4-pentynoic acid ethyl ester : This chiral amine is another key intermediate, obtained after the resolution of its racemic form using methods like classical resolution with mandelic acid drugfuture.com. It is subsequently coupled with another part of the molecule to form the final Xemilofiban structure drugfuture.com.

4-[[(4-Aminoiminomethyl)phenyl]amino]-4-oxobutanoic acid : This component is prepared by reacting 4-aminobenzamidine (B1203292) with succinic anhydride (B1165640) and is later coupled with the chiral amine intermediate drugfuture.com.

Biocatalytic Methods in Synthesis

Structural Analysis of Receptor-Ligand Complexes

Xemilofiban hydrochloride, a prodrug of the active compound SC-54701, functions as a non-peptide antagonist of the platelet integrin receptor glycoprotein IIb/IIIa (αIIbβ3) mdpi.com. This receptor plays a pivotal role in platelet aggregation by binding to fibrinogen mdpi.commdpi.comnih.gov. The interaction between xemilofiban's active form and the αIIbβ3 receptor is a critical area of study for understanding its antiplatelet effects. Structural analysis through computational methods provides deep insights into the molecular basis of this interaction.

Theoretical and Computational Structural Biology

Theoretical and computational structural biology employs computational models to investigate the three-dimensional structures of biological macromolecules, such as the glycoprotein IIb/IIIa receptor nih.govasbmb.org. The αIIbβ3 integrin is a complex transmembrane glycoprotein that, upon activation, undergoes a conformational change to an active state, enabling it to bind ligands like fibrinogen and its mimetics, such as the active form of xemilofiban nih.govnih.gov.

Molecular Modeling and Docking Studies of Binding Modes

Molecular modeling and docking are computational techniques used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. For xemilofiban, docking studies would simulate the interaction of its active form, SC-54701, with the binding site of the αIIbβ3 integrin. The primary goal is to identify the specific binding mode and the key amino acid residues involved in the interaction.

The binding site for fibrinogen on αIIbβ3 is known to recognize the Arginine-Glycine-Aspartic acid (RGD) sequence nih.gov. Xemilofiban's active form is designed as a non-peptide mimetic of this sequence mdpi.com. Docking simulations would place the xemilofiban molecule into the RGD-binding pocket of a modeled αIIbβ3 receptor. The simulation then calculates the most energetically favorable binding poses, providing insights into how the compound inhibits the natural ligand.

Table 1: Key Concepts in Molecular Docking Studies for Xemilofiban

| Concept | Description | Relevance to Xemilofiban |

| Receptor Model | A 3D computational model of the target protein, in this case, the activated form of the glycoprotein IIb/IIIa (αIIbβ3) receptor. | Essential for simulating the binding interaction, as the receptor's conformation determines the shape of the binding pocket. |

| Ligand Structure | The 3D structure of the active form of xemilofiban (SC-54701). | This is the molecule that is "docked" into the receptor model to predict its binding orientation. |

| Binding Site | The specific region on the αIIbβ3 receptor where fibrinogen and RGD-mimetics bind. This includes a metal ion-dependent adhesion site (MIDAS) nih.gov. | Docking simulations focus on this area to determine how xemilofiban occupies it and prevents fibrinogen binding. |

| Scoring Function | An algorithm that estimates the binding affinity for a given binding pose. | Used to rank different docking poses, with lower energy scores typically indicating a more stable and likely binding mode. |

Although specific docking studies for xemilofiban are not publicly detailed, such analyses are standard in the development of integrin antagonists to rationalize structure-activity relationships and guide the design of more potent inhibitors nih.gov.

Molecular Dynamics Simulations for Ligand-Receptor Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time nih.gov. For the xemilofiban-αIIbβ3 complex, an MD simulation would provide a dynamic view of the binding interaction, revealing the flexibility of both the ligand and the receptor and the stability of the complex. Starting from a docked pose, the simulation calculates the forces between atoms and uses them to predict their subsequent motion, offering a detailed picture of the ligand-receptor interactions at an atomic level nih.govbiorxiv.org.

A primary output of MD simulations is the ability to calculate the binding free energy of a ligand-receptor complex, which is a measure of the binding affinity nih.govresearchgate.net. Methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to estimate these energies from the simulation snapshots. A lower binding free energy indicates a stronger and more stable interaction between the ligand and the receptor researchgate.netchemrxiv.org.

For xemilofiban, these calculations would quantify the strength of its binding to the αIIbβ3 receptor. The total binding free energy can be broken down into its constituent parts, such as electrostatic interactions, van der Waals forces, and solvation energies, to understand the driving forces behind the binding.

Table 2: Components of Binding Free Energy Calculations

| Energy Component | Description |

| ΔGbind | The total binding free energy, indicating the overall affinity of the ligand for the receptor. |

| ΔEvdw | Van der Waals energy, representing short-range attractive and repulsive forces. |

| ΔEelec | Electrostatic energy, arising from the charge distributions on the ligand and receptor. |

| ΔGpolar | The polar contribution to the solvation free energy. |

| ΔGnonpolar | The nonpolar contribution to the solvation free energy. |

While specific binding energy values for the xemilofiban-αIIbβ3 complex are not available in the cited literature, this type of analysis is crucial for comparing the potency of different potential drug candidates in a computational setting chemrxiv.org.

Binding kinetics describes the rates at which a ligand binds to and dissociates from its receptor. These are defined by the association rate constant (k_on) and the dissociation rate constant (k_off). These kinetic parameters can be more informative than binding affinity alone for predicting a drug's efficacy and duration of action.

Computational methods, often building upon MD simulations, can be employed to predict these kinetic rates biorxiv.org. For xemilofiban, a slow k_off (a long residence time at the receptor) could translate to a sustained antiplatelet effect. While experimental studies have measured the duration of platelet inhibition by xemilofiban nih.gov, specific computational studies on its binding kinetics have not been identified. The analysis would involve simulating the unbinding process to calculate the energy barrier for dissociation, which is related to the k_off rate.

Future Directions in Xemilofiban Hydrochloride Research

Re-evaluation of Therapeutic Strategies Based on Preclinical Data

The development of Xemilofiban (B1684237) was predicated on strong preclinical evidence of its ability to inhibit platelet aggregation. nih.govnih.gov However, the lack of significant clinical benefit in pivotal trials necessitates a re-evaluation of the therapeutic strategies for oral GPIIb/IIIa inhibitors. nih.govnih.gov A critical reassessment of the preclinical pharmacokinetic and pharmacodynamic data is essential to understand the discordance between preclinical promise and clinical outcomes.

Preclinical studies with Xemilofiban demonstrated a dose-dependent and sustained inhibition of platelet aggregation in response to agonists like ADP and collagen. nih.govnih.gov The ORBIT (Oral Glycoprotein (B1211001) IIb/IIIa Receptor Blockade to Inhibit Thrombosis) trial, a dose-ranging study, established that Xemilofiban could achieve significant platelet inhibition. nih.gov However, the translation of this potent antiplatelet effect into a net clinical benefit was not realized in the larger EXCITE (Evaluation of Oral Xemilofiban in Controlling Thrombotic Events) trial. acc.orgnih.gov

Future strategies may involve a more nuanced approach to patient selection and therapeutic windows. Rather than broad application in acute coronary syndromes (ACS), a re-examination of preclinical thrombosis models could help identify specific thrombotic conditions or patient subpopulations where the unique properties of a GPIIb/IIIa antagonist like Xemilofiban might be more advantageous. This could include scenarios where the pathophysiology is driven by mechanisms highly sensitive to GPIIb/IIIa blockade.

A key aspect of this re-evaluation is understanding the therapeutic index. The challenge with oral GPIIb/IIIa inhibitors has been achieving a level of platelet inhibition that is both effective against thrombosis and safe from excessive bleeding. nih.govahajournals.org A retrospective analysis of preclinical bleeding time studies alongside efficacy models could guide the development of dosing regimens that optimize this balance. It's possible that intermittent or targeted short-term oral therapy, rather than chronic administration, could be a more viable strategy.

| Trial Name | Key Preclinical Finding Investigated | Outcome |

| ORBIT | Dose-dependent inhibition of platelet aggregation. nih.gov | Confirmed pharmacodynamic efficacy and tolerability. nih.gov |

| EXCITE | Sustained antiplatelet effect for long-term prevention. | Did not significantly reduce clinical endpoints. nih.gov |

Exploration of Novel Research Applications for Glycoprotein IIb/IIIa Antagonists

The role of the GPIIb/IIIa receptor is not limited to platelet aggregation in thrombosis. This opens up novel research applications for antagonists like Xemilofiban beyond their initial cardiovascular focus. The fundamental mechanism of GPIIb/IIIa inhibitors, which is to block the final common pathway of platelet aggregation, makes them valuable tools for investigating various physiological and pathological processes. nih.govahajournals.org

One emerging area of interest is the interplay between platelets, inflammation, and the immune response. Platelets are now recognized as active participants in inflammatory processes. Platelet-derived microparticles (PMPs), which are shed from activated platelets, can bind to leukocytes and endothelial cells, a process that can be influenced by GPIIb/IIIa antagonists. nih.gov Research into how these antagonists affect PMP-mediated cell signaling could uncover new therapeutic possibilities in inflammatory and autoimmune diseases. nih.gov

Furthermore, the expression of integrins, the family of receptors to which GPIIb/IIIa (also known as αIIbβ3) belongs, is not exclusive to platelets. wikipedia.org For instance, certain mast cells have been found to express αIIbβ3 integrin. mdpi.com This suggests that GPIIb/IIIa antagonists could potentially modulate mast cell function, which may have implications for allergic and inflammatory conditions.

Another potential application lies in oncology. Tumor cell-induced platelet aggregation is a known mechanism that facilitates tumor metastasis. By preventing platelet aggregation around circulating tumor cells, GPIIb/IIIa antagonists could potentially interfere with this process. Preclinical studies exploring the utility of these antagonists as anti-metastatic agents could pave the way for a completely new therapeutic indication.

| Potential Application | Rationale |

| Anti-inflammatory therapy | Modulation of platelet-leukocyte interactions and PMP signaling. nih.gov |

| Allergic diseases | Potential to influence mast cells expressing αIIbβ3 integrin. mdpi.com |

| Oncology | Inhibition of tumor cell-induced platelet aggregation to prevent metastasis. |

Advances in Computational Chemistry and Structural Biology for Future Compound Design

The design of the next generation of GPIIb/IIIa antagonists will be heavily influenced by advances in computational chemistry and structural biology. emanresearch.org These tools allow for a more rational and targeted approach to drug design, aiming to create compounds with improved efficacy, selectivity, and pharmacokinetic profiles, thereby avoiding the pitfalls of earlier agents. nih.govfrontiersin.org

Computational methods can be broadly categorized into structure-based drug design (SBDD) and ligand-based drug design (LBDD). emanresearch.org For GPIIb/IIIa, where the three-dimensional structure of the receptor is known, SBDD is particularly powerful. Techniques like molecular docking can simulate how a potential drug molecule, such as a Xemilofiban derivative, fits into the binding site of the GPIIb/IIIa receptor. emanresearch.org This allows researchers to predict binding affinity and optimize the chemical structure of the ligand to enhance its interaction with the target. frontiersin.org

Molecular dynamics simulations can provide insights into the dynamic nature of the receptor-ligand interaction, helping to understand how the compound affects the conformational changes of the integrin that are crucial for its function. nih.gov This level of detail is critical for designing molecules that are not just antagonists but could potentially be agonists or partial agonists if a different therapeutic effect is desired. acs.orgmdpi.com

Pharmacophore modeling, a ligand-based approach, can be used when the receptor structure is not fully understood or to screen large virtual libraries of compounds for potential hits. emanresearch.org By identifying the key chemical features required for a molecule to bind to the GPIIb/IIIa receptor, new chemical scaffolds can be discovered that may offer advantages over existing ones. Furthermore, computational ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction is now an integral part of the early drug discovery process, helping to weed out candidates with unfavorable properties long before they reach preclinical testing. emanresearch.orgnih.gov

| Computational Technique | Application in GPIIb/IIIa Antagonist Design |

| Molecular Docking | Predicts the binding conformation and affinity of new ligands to the GPIIb/IIIa receptor. emanresearch.org |

| Molecular Dynamics | Simulates the dynamic interactions between the drug and the receptor to understand the mechanism of action. nih.gov |

| Pharmacophore Modeling | Identifies essential chemical features for binding to screen for novel compounds. emanresearch.org |

| ADMET Prediction | In silico assessment of a compound's pharmacokinetic and toxicity profile. nih.gov |

Innovations in Preclinical Research Methods and Validation

The failure of several oral GPIIb/IIIa inhibitors in late-stage clinical trials has highlighted the limitations of traditional preclinical models in predicting clinical success. nih.gov Consequently, there is a significant drive towards developing and validating more sophisticated and predictive preclinical research methods for antithrombotic drugs. ahajournals.orgnih.gov

Innovations in animal models of thrombosis are crucial. While classic models like the ferric chloride-induced thrombosis model have been instrumental, they may not fully replicate the complex pathophysiology of human thrombotic diseases. ahajournals.org Newer approaches include the use of genetically altered mice to study the roles of specific proteins in thrombosis and hemostasis. ashpublications.org The development of models that better mimic the conditions of specific diseases, such as thrombosis in the context of atherosclerosis or cancer, will provide a more rigorous testing ground for new antiplatelet agents. pharmalegacy.com The use of a variety of animal models, from zebrafish to nonhuman primates, allows for a more comprehensive evaluation of a drug's efficacy and safety profile. ahajournals.org

In addition to in vivo models, in vitro systems are becoming increasingly sophisticated. Microfluidic "thrombosis-on-a-chip" devices can simulate blood flow and shear stress conditions found in human blood vessels. nih.gov These devices can be lined with endothelial cells and coated with thrombogenic agents to create a more realistic microenvironment for studying thrombus formation. nih.gov Such systems allow for real-time monitoring of platelet accumulation and fibrin (B1330869) generation and can be used to screen novel antithrombotic compounds under more physiologically relevant conditions. ashpublications.orgnih.gov

The validation of these new preclinical methods is paramount. This involves not only demonstrating their reproducibility but also correlating their results with clinical outcomes from past studies. By establishing the predictive validity of these innovative models, researchers can have greater confidence that the preclinical data generated will be more translatable to the human clinical setting, ultimately leading to the development of safer and more effective antiplatelet therapies. nih.goveinpresswire.com

Q & A

Q. What experimental models are most suitable for studying the antiplatelet efficacy of Xemilofiban hydrochloride in preclinical research?

Xemilofiban, a fibrinogen receptor antagonist (GPIIb/IIIa inhibitor), is typically evaluated using in vitro platelet aggregation assays (e.g., light transmission aggregometry with agonists like ADP or collagen) and in vivo thrombosis models (e.g., FeCl₃-induced arterial thrombosis in rodents) . Dose-response relationships should be validated using flow cytometry to assess receptor occupancy. Ensure models account for interspecies differences in pharmacokinetics, as rodent metabolism may not fully replicate human responses .

Q. How can researchers optimize the pharmacokinetic (PK) profiling of this compound in early-stage studies?

Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify plasma concentrations, focusing on parameters like bioavailability, half-life, and active metabolite formation. Incorporate microsampling techniques in animal studies to reduce ethical constraints. For translational relevance, cross-validate PK data with in silico models (e.g., physiologically based pharmacokinetic modeling) to predict human dosing regimens .

Q. What are the key methodological considerations for assessing Xemilofiban’s receptor binding specificity?

Radioligand binding assays (e.g., using ³H-labeled Xemilofiban) can quantify affinity for GPIIb/IIIa receptors. Include controls to rule out off-target interactions with integrins like αVβ3. Surface plasmon resonance (SPR) or cryo-EM may further elucidate structural binding dynamics .

Advanced Research Questions

Q. How should researchers address contradictions in preclinical data regarding Xemilofiban’s efficacy in acute vs. chronic thrombosis models?

Discrepancies often arise from differences in thrombus composition (e.g., arterial vs. venous) or dosing schedules. Conduct time-course experiments to compare acute bolus administration vs. sustained release formulations. Integrate transcriptomic analysis (e.g., RNA-seq of thrombus-associated cells) to identify mechanistic variations across models .

Q. What strategies are effective for evaluating Xemilofiban’s synergistic potential with anticoagulants (e.g., heparin) without exacerbating bleeding risks?

Design factorial experiments to test combinations across a range of doses. Monitor bleeding times and thromboelastography (TEG) parameters to assess hemostatic balance. Use machine learning algorithms to model interaction effects and identify optimal dose ratios that maximize efficacy while minimizing adverse events .

Q. How can researchers resolve conflicting clinical trial data on Xemilofiban’s long-term cardiovascular outcomes?

Perform meta-analyses of phase II/III trials, stratifying results by patient subgroups (e.g., diabetes, renal impairment). Apply causal inference methods to adjust for confounding variables like concomitant medications. Validate findings using real-world data (RWD) from registries, ensuring alignment with endpoints like major adverse cardiac events (MACE) .

Q. What methodologies are recommended for identifying biomarkers predictive of Xemilofiban response variability?

Use proteomic profiling (e.g., mass spectrometry) to detect plasma biomarkers (e.g., P-selectin, platelet factor 4) correlated with drug response. Combine with genome-wide association studies (GWAS) to identify genetic polymorphisms (e.g., in GPIIb/IIIa receptors) influencing efficacy. Validate candidates in longitudinal cohorts using receiver operating characteristic (ROC) analysis .

Methodological Guidance for Data Interpretation

- Handling Inconclusive Dose-Response Data : Apply Bayesian hierarchical models to integrate sparse or conflicting data, incorporating prior knowledge from related GPIIb/IIIa inhibitors .

- Ethical Reporting of Negative Results : Publish null findings in open-access repositories to mitigate publication bias, particularly for studies showing increased bleeding risks or lack of efficacy in specific populations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.